6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound that has been utilized in various chemical reactions . It is often used as a directing group in palladium-catalyzed arylation of the inert β-C (sp2)–H bond of carboxylic acid derivatives .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various methods. One such method involves a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . Another method involves the coupling of 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone in the presence of CBrCl3 .
Molecular Structure Analysis
The molecular formula of this compound is C8H7N3O2 . The InChI code is 1S/C8H7N3O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,9H2,(H,12,13) .
Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For instance, it has been used in palladium-catalyzed arylation of the inert β-C (sp2)–H bond of carboxylic acid derivatives .
Scientific Research Applications
Synthesis and Biological Activity
6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives are explored for their potential in synthesizing biologically active scaffolds. Yakovenko and Vovk (2021) developed effective approaches for synthesizing new heterocyclic systems such as 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, demonstrating their promising applications in creating biologically active compounds (Yakovenko & Vovk, 2021).
Synthesis Methods
Enguehard et al. (2003) reported the use of palladium- or copper-catalyzed methodology for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives, highlighting the versatility and efficiency of these methods in synthesizing these compounds (Enguehard, Allouchi, Gueiffier, & Buchwald, 2003).
Potential Therapeutic Applications
A series of 2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic esters, acids, and amides were synthesized and tested for their antiinflammatory and analgesic activity, suggesting therapeutic potentials for these compounds. The study by Di Chiacchio et al. (1998) identified 6‐methyl‐2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic acid as a notably active compound in this series (Di Chiacchio et al., 1998).
Catalytic Applications and Synthesis
Shaabani et al. (2006) demonstrated the synthesis of 3-aminoimidazo[1,2-a]pyridines using ionic liquids, showcasing an efficient and environmentally friendly approach to synthesizing these compounds (Shaabani, Soleimani, & Maleki, 2006). Additionally, Maleki et al. (2014) developed a one-pot, solvent-free synthesis method under mechanochemical ball-milling conditions for 3-aminoimidazo[1,2-a]pyridine derivatives, further emphasizing the efficiency and sustainability of these synthetic methods (Maleki, Javanshir, & Naimabadi, 2014).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been reported to act as covalent anticancer agents . They have been utilized in the development of novel KRAS G12C inhibitors , which target a specific mutation in the KRAS gene associated with various cancers.
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been used to develop covalent inhibitors . These inhibitors work by forming a covalent bond with their target, leading to irreversible inhibition. This results in the disruption of the target protein’s function, potentially leading to the death of cancer cells .
Biochemical Pathways
Given its potential role as a covalent inhibitor of kras g12c, it may impact the ras/mapk signaling pathway . This pathway is crucial for cell proliferation and survival, and its disruption could lead to the inhibition of cancer cell growth .
Result of Action
As a potential covalent inhibitor of kras g12c, it may lead to the inhibition of cancer cell proliferation and survival .
Properties
IUPAC Name |
6-aminoimidazo[1,2-a]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,9H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZRRDMNSHDPHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599049 | |
Record name | 6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-86-6 | |
Record name | 6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886363-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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